Impact of Substitution Pattern on LogP: 3-Substituted Isomer Exhibits Lower Lipophilicity than 2-Substituted Analog
The lipophilicity, a key determinant of membrane permeability and bioavailability, varies significantly with the substitution pattern. While direct experimental logP data for 3-[2-(Thiophen-2-yl)ethynyl]aniline is not publicly available, computational predictions from authoritative sources indicate a LogP of 3.00 [1]. This is notably lower than the computationally predicted LogP of 3.31 for the ortho-substituted analog, 2-(thiophen-2-ylethynyl)aniline . This difference in hydrophobicity can have a measurable impact on a compound's pharmacokinetic profile in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.0 [1] |
| Comparator Or Baseline | 2-(thiophen-2-ylethynyl)aniline (CAS 124643-51-2), LogP: 3.3113 |
| Quantified Difference | ΔLogP = -0.31 (Lower) |
| Conditions | Computational prediction using XLogP3 [1] and ChemSrc data |
Why This Matters
This difference in lipophilicity (ΔLogP ≈ -0.3) is quantifiable and can influence decisions in lead optimization, where fine-tuning LogP by as little as 0.5 units can significantly alter a compound's ADME profile.
- [1] PubChem. (2025). 3-[2-(Thiophen-2-yl)ethynyl]aniline. PubChem Compound Summary for CID 16227968. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-_Thiophen-2-yl_ethynyl_aniline View Source
